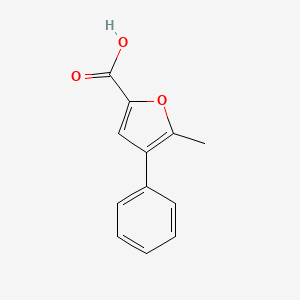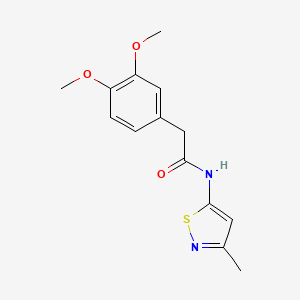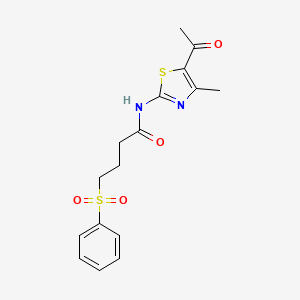
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as AMTB, is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions.
作用机制
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide inhibits the activity of TRPM4 and Kv1.3 channels by binding to specific sites on the channels and preventing the flow of ions through the channels. This inhibition can affect various physiological processes, such as cardiac conduction, blood pressure regulation, and immune cell activation.
Biochemical and Physiological Effects:
The inhibition of TRPM4 and Kv1.3 channels by N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can have various biochemical and physiological effects, depending on the specific context. For example, inhibition of TRPM4 in cardiac myocytes can prolong the action potential duration and increase the risk of arrhythmias. Inhibition of Kv1.3 in T cells can prevent their activation and proliferation, which can be beneficial in autoimmune diseases.
实验室实验的优点和局限性
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has several advantages for lab experiments, such as its high potency and selectivity for TRPM4 and Kv1.3 channels. However, it also has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the use of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide in scientific research. One direction is to investigate its potential therapeutic use in various diseases, such as cardiac arrhythmias, hypertension, and autoimmune diseases. Another direction is to develop more potent and selective inhibitors of TRPM4 and Kv1.3 channels, based on the structure of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide. Finally, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects.
In conclusion, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide is a small molecule inhibitor that has been used in scientific research to study the role of certain ion channels in various physiological and pathological conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide and its analogs can lead to new insights into the function of ion channels and their potential therapeutic use.
合成方法
The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the reaction of 5-acetyl-4-methylthiazol-2-amine with 4-(phenylsulfonyl)butanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide as a white solid, which can be purified by recrystallization or column chromatography.
科学研究应用
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used in scientific research to study the role of certain ion channels, such as the transient receptor potential melastatin 4 (TRPM4) and the voltage-gated potassium channel Kv1.3, in various physiological and pathological conditions. For example, N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide has been used to investigate the role of TRPM4 in cardiac arrhythmias, hypertension, and cancer. It has also been used to study the role of Kv1.3 in autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(benzenesulfonyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-11-15(12(2)19)23-16(17-11)18-14(20)9-6-10-24(21,22)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFBMWFRYYWMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


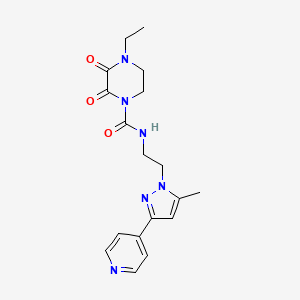
![6-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2903568.png)
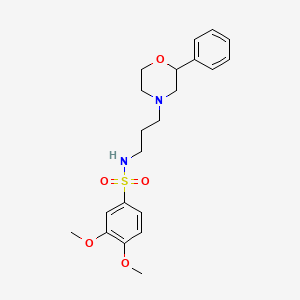
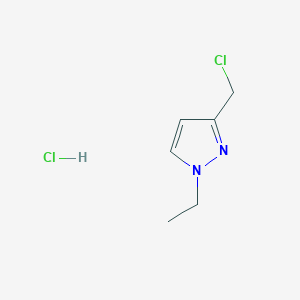
![(2E,7E)-2,7-bis[(4-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B2903572.png)
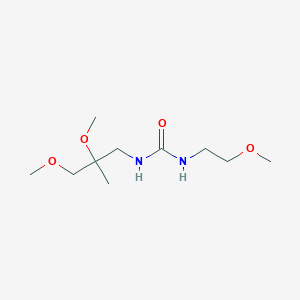
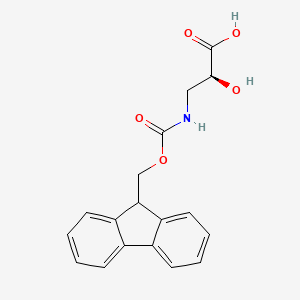
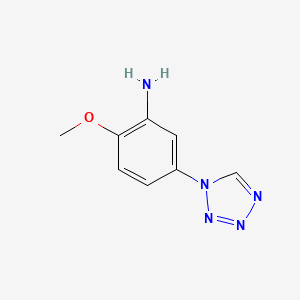
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2903581.png)
![N-(4-ethoxyphenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2903584.png)
